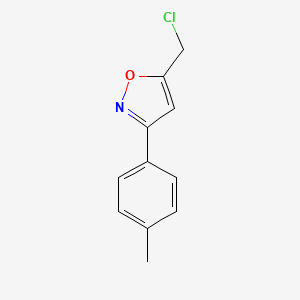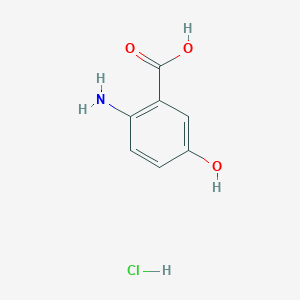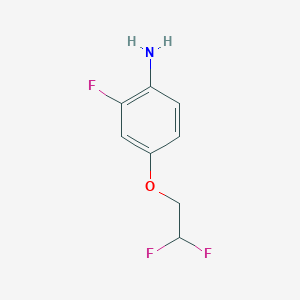
2-Fluoro-4-(2,2-difluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(2,2-difluoroethoxy)aniline is an organofluorine compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol This compound is characterized by the presence of a fluoro group and a difluoroethoxy group attached to an aniline ring
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-(2,2-difluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-Fluoro-4-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or difluoroethoxy positions using nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(2,2-difluoroethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(2,2-difluoroethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluoro and difluoroethoxy groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
4-Fluoroaniline: This compound lacks the difluoroethoxy group and has different reactivity and applications.
2-Fluoroaniline: Similar to this compound but without the difluoroethoxy group, leading to different chemical properties and uses.
2,4-Difluoroaniline: Contains two fluoro groups but lacks the difluoroethoxy group, resulting in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI-Schlüssel |
CUZLPBMIJKNOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


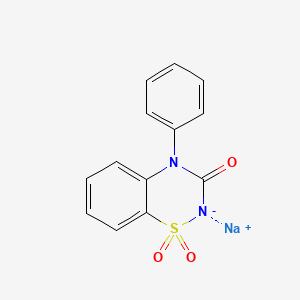
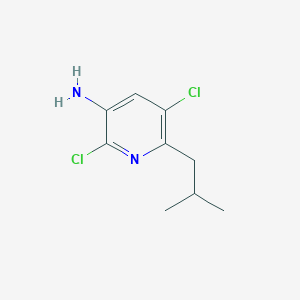
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
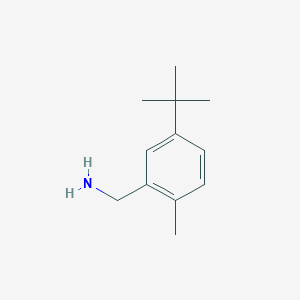
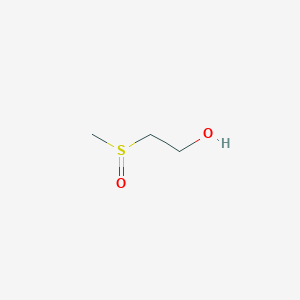

![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
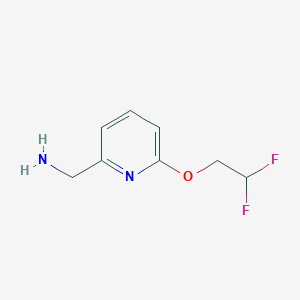

![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
